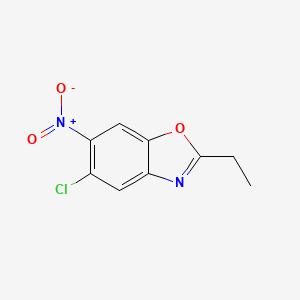

5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole

Description

Overview of the Benzoxazole (B165842) Heterocyclic System and its Pharmacophoric Importance

Benzoxazole is a bicyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. nih.govglobalresearchonline.net This privileged scaffold is not only found in a variety of natural products but has also been incorporated into numerous synthetic molecules exhibiting a wide array of biological activities. researchgate.netnih.gov The planarity and electron-rich nature of the benzoxazole ring system allow for diverse non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding.

The pharmacophoric importance of the benzoxazole nucleus is well-established, with derivatives demonstrating antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties, among others. globalresearchonline.netesisresearch.org Marketed drugs containing the benzoxazole core, such as the non-steroidal anti-inflammatory agent flunoxaprofen (B1672895) and the muscle relaxant chlorzoxazone, underscore the therapeutic value of this heterocyclic system. globalresearchonline.net The versatility of the benzoxazole scaffold allows for substitutions at various positions, leading to a modulation of its physicochemical and biological properties.

Rationale for Academic Research on 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole

The specific substitution pattern of this compound suggests a deliberate design to create a molecule with potentially enhanced or novel biological activities. The rationale for investigating this particular compound stems from the strategic placement of its substituents, each contributing to its unique chemical and biological profile.

The substituents on the benzoxazole ring—a chloro group at position 5, an ethyl group at position 2, and a nitro group at position 6—are not arbitrary. Their placement is strategic, based on established structure-activity relationships (SAR) of benzoxazole derivatives.

The 2-Ethyl Group: The substitution at the 2-position of the benzoxazole ring is a common strategy to introduce diversity and modulate biological activity. The ethyl group, being a small alkyl group, can influence the molecule's lipophilicity, which in turn can affect its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. The synthesis of 2-substituted benzoxazoles is a well-explored area, with various methods available to introduce alkyl or aryl groups at this position. nih.gov

The 5-Chloro and 6-Nitro Groups: The presence of electron-withdrawing groups like chlorine and nitro on the benzene ring of the benzoxazole scaffold is known to significantly impact its electronic properties and biological activity. researchgate.net The chloro group at position 5 and the nitro group at position 6 are expected to decrease the electron density of the ring system, potentially enhancing its reactivity and interaction with biological macromolecules. Studies on other benzoxazole derivatives have shown that the presence of a chlorine atom can improve antifungal activity. Furthermore, the inclusion of a nitro group has been linked to a range of biological effects, including antimicrobial and anticancer activities. esisresearch.orgnih.gov The combination of these two electron-withdrawing groups at positions 5 and 6 could lead to a synergistic effect on the compound's biological profile.

The strategic placement of these functional groups is intended to fine-tune the molecule's properties, as summarized in the table below.

| Substituent | Position | Potential Influence on Physicochemical Properties | Potential Influence on Biological Profile |

| Ethyl | 2 | Increased lipophilicity, potential for hydrophobic interactions | Modulation of target binding and cellular uptake |

| Chloro | 5 | Electron-withdrawing, increased lipophilicity | Enhancement of antimicrobial and anticancer activities |

| Nitro | 6 | Strong electron-withdrawing effect | Potentiation of antimicrobial and antiproliferative activities |

The scientific literature is replete with studies on various substituted benzoxazoles, highlighting their potential in drug discovery. researchgate.netnih.gov A plethora of synthetic methodologies have been developed to access a wide range of derivatives, and their biological activities have been extensively evaluated. tandfonline.comresearchgate.net

Despite the vast research on benzoxazoles, a significant research gap exists specifically for this compound. While the effects of individual substituents (chloro, ethyl, nitro) on the benzoxazole core have been investigated in different combinations, there is a lack of published research focusing on this particular arrangement. The unique electronic and steric environment created by the simultaneous presence of these three substituents at these specific positions suggests that this compound may possess a distinct and potentially valuable biological activity profile that warrants investigation.

The exploration of this specific molecule would contribute to a more comprehensive understanding of the structure-activity relationships of multisubstituted benzoxazoles and could lead to the discovery of new lead compounds for therapeutic development.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3/c1-2-9-11-6-3-5(10)7(12(13)14)4-8(6)15-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNQCLWNVOJDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity and spatial arrangement can be constructed.

Proton NMR (¹H NMR) Analysis of Substituted Benzoxazoles

The ¹H NMR spectrum of 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole is predicted to exhibit distinct signals corresponding to the aromatic protons and the ethyl group substituent. The aromatic region is expected to show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which isolates the protons at positions 4 and 7. The electron-withdrawing nature of the nitro group at position 6 and the chloro group at position 5 will significantly influence the chemical shifts of these aromatic protons, causing them to appear at lower fields. The ethyl group at position 2 will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl spin system.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 8.10 | Singlet | N/A |

| H-7 | 7.95 | Singlet | N/A |

| -CH2- (ethyl) | 3.05 | Quartet | 7.5 |

| -CH3 (ethyl) | 1.45 | Triplet | 7.5 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom at position 2, being part of the oxazole (B20620) ring and bonded to nitrogen and the ethyl group, is expected to have a characteristic downfield shift. The carbons bearing the chloro (C-5) and nitro (C-6) groups will also exhibit specific chemical shifts dictated by the electronic effects of these substituents. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 165.5 |

| C-3a | 150.0 |

| C-4 | 121.0 |

| C-5 | 125.0 |

| C-6 | 145.0 |

| C-7 | 115.0 |

| C-7a | 142.0 |

| -CH2- (ethyl) | 25.0 |

| -CH3 (ethyl) | 11.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for confirming the complete structural assignment.

COSY (Correlation Spectroscopy): A COSY experiment would be instrumental in confirming the connectivity within the ethyl group, showing a clear cross-peak between the methylene quartet and the methyl triplet.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the proton signal at ~3.05 ppm to the carbon signal at ~25.0 ppm, confirming the -CH2- assignment. Similarly, the aromatic proton signals would be correlated to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping out the longer-range (2-3 bond) C-H correlations, which helps in assembling the molecular fragments. Key expected correlations would include the methylene protons of the ethyl group to the C-2 carbon of the benzoxazole (B165842) core, and the aromatic protons (H-4 and H-7) to various quaternary and protonated carbons within the benzene ring, thereby confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. The calculated exact mass of this compound (C₉H₇ClN₂O₃) is 226.0145 g/mol . An experimentally obtained HRMS value in close agreement with this calculated mass would provide strong evidence for the proposed molecular formula.

Interactive Data Table: Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₇ClN₂O₃ |

| Calculated Exact Mass | 226.0145 |

| Predicted [M+H]⁺ | 227.0223 |

Analysis of Characteristic Fragmentation Patterns for Substituent Localization

The mass spectrum of this compound under electron ionization (EI) would be expected to show a series of characteristic fragment ions that can be used to confirm the positions of the substituents. The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would be indicative of the presence of one chlorine atom (with the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Key predicted fragmentation pathways would likely include:

Loss of the ethyl group: A significant fragment would be expected from the cleavage of the C2-ethyl bond, resulting in a cation at m/z 198.

Loss of the nitro group: Fragmentation involving the loss of the nitro group (NO₂) would lead to a fragment ion at m/z 180.

Successive losses: Further fragmentation could involve the loss of carbon monoxide (CO) from the oxazole ring, a common fragmentation pathway for such heterocyclic systems.

The analysis of these fragmentation patterns, in conjunction with the NMR data, provides a comprehensive and unambiguous structural confirmation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components.

The most prominent peaks would arise from the nitro (NO₂) group, which typically shows two strong stretching vibrations: an asymmetric stretch in the 1570-1500 cm⁻¹ region and a symmetric stretch between 1370-1300 cm⁻¹. The presence of the benzoxazole ring, a conjugated heterocyclic system, would be confirmed by several bands. The C=N stretching vibration is expected around 1660-1615 cm⁻¹, while the C-O-C (ether) linkage within the ring would show stretching vibrations, often in the 1270-1200 cm⁻¹ (asymmetric) and 1150-1020 cm⁻¹ (symmetric) ranges.

Aromatic C-H stretching vibrations of the benzene ring portion are anticipated just above 3000 cm⁻¹, while the C-H bonds of the ethyl group would produce aliphatic stretching peaks just below 3000 cm⁻¹. Bending vibrations for the ethyl group's CH₂ and CH₃ moieties would appear in the 1475-1365 cm⁻¹ range. scialert.net The C-Cl bond is expected to produce a stretching band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| > 3000 | Aromatic C-H | Stretching |

| < 3000 | Aliphatic C-H (ethyl) | Stretching |

| 1660-1615 | C=N (oxazole ring) | Stretching |

| 1570-1500 | NO₂ (nitro group) | Asymmetric Stretching |

| 1475-1365 | C-H (ethyl) | Bending |

| 1370-1300 | NO₂ (nitro group) | Symmetric Stretching |

| 1270-1200 | C-O-C (oxazole ring) | Asymmetric Stretching |

| 1150-1020 | C-O-C (oxazole ring) | Symmetric Stretching |

| 800-600 | C-Cl | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its conjugated π-electron system, which includes the fused benzene and oxazole rings, further influenced by the strongly electron-withdrawing nitro group.

The molecule is expected to exhibit strong absorption bands in the UV region, characteristic of π → π* transitions within the aromatic and heterocyclic rings. These high-energy transitions involve the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals. The presence of heteroatoms (N, O) with lone pairs of electrons also allows for n → π transitions, which are typically weaker in intensity and may appear at longer wavelengths than the primary π → π* bands.

The conjugation of the nitro group with the benzoxazole ring system acts as a powerful chromophore, likely causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzoxazole parent molecule. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring less energy (longer wavelength light) for electronic excitation. While specific λmax values are not documented in the searched literature, related benzoxazole derivatives are known to absorb in the UV region with fluorescence emission in the blue-green region, indicating significant electronic activity. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

No published single-crystal X-ray diffraction data for this compound was found. However, a study on the closely related analogue, 5-Chloro-6-nitro-2-cyclohexylmethylbenzoxazole , provides valuable insight into the expected crystal structure. doi.org The only difference between these molecules is the substitution at the 2-position (ethyl vs. cyclohexylmethyl), making the crystallographic data of the analogue a strong predictive model for the core structure's packing and conformation.

The analogue, C₁₄H₁₅O₃N₂Cl, crystallizes in the monoclinic space group P2₁/c, with four molecules (Z=4) in the unit cell. doi.org The benzoxazole ring system in this analogue is reported to be non-planar. doi.org It is highly probable that this compound would adopt a similar crystalline arrangement.

Table 2: Crystallographic Data for the Analogue Compound 5-Chloro-6-nitro-2-cyclohexylmethylbenzoxazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅O₃N₂Cl |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6844(1) |

| b (Å) | 5.7169(1) |

| c (Å) | 28.8156(1) |

| β (°) | 92.063(1) |

| Volume (ų) | 1429.70(3) |

| Z | 4 |

| Dc (g cm⁻³) | 1.369 |

Data sourced from a study on 5-Chloro-6-nitro-2-cyclohexylmethylbenzoxazole, a close structural analogue. doi.org

The solid-state architecture of this compound would be governed by a combination of weak intermolecular forces. Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O and C-H···N hydrogen bonds are possible. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors and could interact with aromatic C-H or ethyl C-H groups of neighboring molecules, influencing the crystal packing. researchgate.netresearchgate.netnih.gov

Furthermore, π-π stacking interactions are expected to be a significant feature in the crystal structure. The planar, electron-rich benzoxazole ring system can stack with adjacent rings in an offset, face-to-face, or edge-to-face manner. acs.orgrsc.org These interactions are crucial in stabilizing the crystal lattice of many aromatic and heterocyclic compounds. The relative orientation of the nitro group is also critical; intermolecular forces in the crystal can cause the nitro group to twist out of the plane of the benzene ring, which in turn affects the molecule's electronic properties. mdpi.com In an analogue, 3-Chloro-2-ethyl-6-nitro-2H-indazole, head-to-tail offset π–π-stacking interactions were observed with a centroid–centroid distance of 3.5291 Å. researchgate.net Similar interactions are plausible for this compound.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring System

Electrophilic aromatic substitution (EAS) on the benzene (B151609) portion of the benzoxazole ring is significantly influenced by the existing substituents. The rate and regioselectivity of these reactions are determined by the combined electronic effects of the chloro, nitro, and the fused oxazole (B20620) moieties.

Both the chloro and nitro groups are deactivating for electrophilic aromatic substitution, meaning they decrease the rate of reaction compared to unsubstituted benzene. This deactivation stems from their electron-withdrawing nature.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). It withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.

The fused oxazole ring also influences the reactivity. The oxygen atom can donate electron density through resonance, while the nitrogen atom is electron-withdrawing. The combination of two strong deactivating groups (nitro and chloro) renders the benzene ring of 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole significantly less reactive towards electrophiles.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M) | Strongly Deactivating |

| -Cl (Chloro) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating |

The directing effects of the existing substituents determine the position of any subsequent electrophilic attack on the available C4 and C7 positions of the benzene ring.

Nitro Group (-NO₂): As a strong deactivating group, the nitro group is a meta-director. Therefore, the nitro group at C6 would direct an incoming electrophile to the C4 position.

Chloro Group (-Cl): Despite being deactivating, the chloro group is an ortho, para-director due to its ability to stabilize the arenium ion intermediate through resonance at these positions. The chloro group at C5 would direct an incoming electrophile to the C7 (ortho) position. The para position is occupied by the fused oxazole ring.

The directing influence of the fused oxazole ring itself is complex. The oxygen atom tends to direct ortho and para, while the nitrogen atom directs meta. In this substituted system, the powerful directing effects of the chloro and nitro groups are expected to dominate.

Considering these directing effects, further electrophilic substitution on this compound is predicted to yield a mixture of products, with substitution occurring at both the C4 and C7 positions. The precise ratio of these isomers would depend on the specific reaction conditions and the nature of the electrophile. For instance, in a related compound, 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol, the nitro group is noted to facilitate electrophilic aromatic substitution at the 6-position (relative to an unsubstituted benzoxazole), highlighting the influence of the nitro group on reactivity.

| Position of Attack | Directing Influence from -Cl (at C5) | Directing Influence from -NO₂ (at C6) | Predicted Outcome |

|---|---|---|---|

| C4 | - | Meta-directing (Favorable) | Possible product |

| C7 | Ortho-directing (Favorable) | - | Possible product |

Nucleophilic Reactions at the Benzoxazole Core or Substituents

The presence of electron-withdrawing groups and specific functional moieties allows for a range of nucleophilic reactions on this compound.

The nitro group is susceptible to reduction, which can be achieved through various chemical reagents or through biological pathways. Bioreduction is of significant interest in the context of the metabolism and potential bioactivity of nitroaromatic compounds. This process is typically mediated by nitroreductase enzymes found in a variety of microorganisms.

The bioreduction of a nitroaromatic compound generally proceeds in a stepwise manner, involving the transfer of electrons to the nitro group. The typical pathway is as follows:

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamino group (-NHOH).

Hydroxylamine to Amino: Finally, the hydroxylamino group is reduced to an amino group (-NH₂).

This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties and biological activity of the molecule. The resulting 5-Chloro-2-ethyl-1,3-benzoxazol-6-amine is a key derivative that can be used in further synthetic modifications.

The ethyl group at the C2 position of the benzoxazole ring is also a site for potential chemical transformations, although it is generally less reactive than the aromatic ring or the other functional groups. Plausible reactions, based on the reactivity of similar alkyl-substituted heterocyclic compounds, include oxidation and α-functionalization.

Oxidation: The ethyl group could potentially be oxidized to an acetyl group (-COCH₃) or a carboxylic acid group (-COOH) under appropriate oxidizing conditions. This would yield 2-acetyl-5-chloro-6-nitro-1,3-benzoxazole or 5-chloro-6-nitro-1,3-benzoxazole-2-carboxylic acid, respectively. These transformations would require potent oxidizing agents and carefully controlled reaction conditions to avoid degradation of the benzoxazole ring.

α-Functionalization: The methylene (B1212753) (-CH₂-) group of the ethyl substituent, being adjacent to the electron-withdrawing oxazole ring, is activated for reactions such as halogenation. For instance, α-bromination could be achieved using a reagent like N-bromosuccinimide (NBS) under radical or acidic conditions, leading to the formation of 2-(1-bromoethyl)-5-chloro-6-nitro-1,3-benzoxazole. This halogenated intermediate would be a versatile synthon for further nucleophilic substitution reactions at the α-carbon.

The chloro group at C5 is susceptible to nucleophilic aromatic substitution (SₙAr). The rate of SₙAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho and para to the leaving group (in this case, the chloro atom). These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

In this compound, the powerful electron-withdrawing nitro group is located at the C6 position, which is ortho to the C5 chloro substituent. This arrangement strongly activates the chloro group towards nucleophilic attack. Consequently, the chloro atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to afford a range of 5-substituted-2-ethyl-6-nitro-1,3-benzoxazole derivatives. This reaction is a valuable tool for the synthetic elaboration of this molecular scaffold.

Thermal and Photochemical Reactivity of this compound

Currently, there is no specific research data available in the public domain that details the thermal and photochemical reactivity of this compound. Scientific investigations into the decomposition pathways of this compound upon heating or its reactivity when exposed to electromagnetic radiation have not been reported. Therefore, a detailed discussion of its thermal stability, potential rearrangement products, or photochemical reaction mechanisms cannot be provided.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Similarly, a search for reaction kinetics and thermodynamic studies involving this compound has yielded no specific results. Data pertaining to rate constants, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for any of its chemical transformations are absent from the current body of scientific literature. Consequently, a quantitative analysis of its reactivity and the energetic profiles of its potential reactions remains uncharacterized.

Due to the lack of empirical data, the creation of informative data tables and a detailed discussion of research findings for the specified sections is not feasible. Further experimental research is required to elucidate the chemical reactivity and mechanistic pathways of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic distribution, molecular geometry, and energetic properties of "5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole."

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For "this compound," DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and determine its ground state properties. nih.gov

These studies reveal crucial information about bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The optimized geometry from DFT calculations serves as a reliable foundation for further computational analyses, including molecular docking and molecular dynamics simulations. nih.gov Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the cited literature. The values are based on typical results for similar substituted benzoxazole (B165842) derivatives.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -3.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 4.8 D | Provides insight into the overall polarity of the molecule. |

High-Level Ab Initio Methods for Energetic Studies

While DFT is a workhorse for many computational studies, high-level ab initio methods provide more accurate energetic information. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to calculate properties like enthalpies of formation, proton affinities, electron affinities, and ionization enthalpies. esisresearch.org

For "this compound," these calculations would offer a precise understanding of its thermodynamic stability and reactivity. For instance, the enthalpy of formation is a key indicator of the molecule's intrinsic stability. Proton and electron affinities provide insights into its behavior in acidic or basic environments and its redox properties, respectively. The ionization enthalpy is crucial for understanding its behavior under mass spectrometry conditions and its potential for forming radical cations. Such studies on energetic nitroaromatic compounds are critical for assessing their potential applications and stability. rsc.org

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the cited literature. The values are based on typical results for similar substituted benzoxazole derivatives.

| Energetic Property | Hypothetical Value (kJ/mol) | Method |

|---|---|---|

| Enthalpy of Formation | -50 | CBS-QB3 |

| Proton Affinity | 850 | G4(MP2) |

| Electron Affinity | 150 | CCSD(T) |

| Ionization Enthalpy | 900 | W1BD |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. For "this compound," MD simulations can provide a detailed understanding of its conformational flexibility and dynamics in various environments, such as in a solvent or interacting with a biological target. nih.govresearchgate.net

By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the ethyl group and the orientation of the nitro group relative to the benzoxazole ring system. The results of MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can indicate the stability of the molecule's conformation and the flexibility of its different regions. Such simulations on related chloro-nitrobenzamide derivatives have provided insights into the stability of ligand-protein complexes. nih.govresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode of a ligand to a protein target.

Prediction of Binding Modes with Proposed Biological Macromolecular Targets

Based on studies of similar nitrobenzoxazole and chlorobenzoxazole derivatives, potential biological targets for "this compound" can be proposed. researchgate.netbiotech-asia.org These may include enzymes and receptors involved in various diseases. For instance, benzoxazole derivatives have been investigated as inhibitors of enzymes like β-tubulin and as potential anticancer agents. researchgate.netbiotech-asia.orgbiotech-asia.org

Molecular docking simulations would be performed to place "this compound" into the active site of these potential targets. The resulting binding poses would be scored based on their predicted binding affinity, providing a rank-ordering of the most likely binding modes.

Elucidation of Key Intermolecular Interactions Governing Binding Affinity

Once the binding modes are predicted, a detailed analysis of the intermolecular interactions between "this compound" and the amino acid residues of the target protein can be performed. These interactions are crucial for understanding the basis of the binding affinity.

For "this compound," key interactions could include:

Hydrogen bonding: The nitro group and the oxygen and nitrogen atoms of the benzoxazole ring can act as hydrogen bond acceptors.

Halogen bonding: The chlorine atom can participate in halogen bonds with electron-rich atoms in the protein's active site.

Pi-stacking and Pi-alkyl interactions: The aromatic benzoxazole ring can engage in pi-stacking with aromatic amino acid residues and pi-alkyl interactions with aliphatic residues.

Hydrophobic interactions: The ethyl group can form hydrophobic interactions with nonpolar residues in the binding pocket.

Understanding these key interactions is essential for the rational design of more potent and selective analogs of "5--Chloro-2-ethyl-6-nitro-1,3-benzoxazole." nih.gov

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the cited literature. The values and interactions are based on typical results for similar substituted benzoxazole derivatives docked into a hypothetical protein active site.

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residue | Hypothetical Binding Affinity (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Nitro group | Lysine, Arginine | -8.5 |

| Halogen Bond | Chloro group | Leucine (carbonyl oxygen) | -8.5 |

| Pi-Stacking | Benzoxazole ring | Tyrosine, Phenylalanine | -8.5 |

| Hydrophobic Interaction | Ethyl group | Valine, Isoleucine | -8.5 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzoxazole derivatives, which are known for a wide range of biological activities, QSAR models are instrumental in predicting the efficacy of new potential drugs and guiding their design to enhance desired properties, such as antimicrobial or anticancer effects. researchgate.netresearchgate.netrsc.org

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be applied by examining studies on analogous compounds. These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors are then used to build a regression model that correlates them with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀).

Commonly used descriptors in QSAR studies for benzoxazole derivatives include:

Topological parameters: These describe the connectivity and branching of the molecule. Kier's molecular connectivity indices (¹χ, ¹χv) are often relevant for the antimicrobial activity of these compounds. researchgate.net

Electronic parameters: These relate to the electron distribution in the molecule, affecting how it interacts with biological targets.

Steric parameters: These describe the size and shape of the molecule, which is crucial for binding to receptor sites.

Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. rsc.orgtandfonline.com These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or other fields would likely lead to an increase or decrease in biological activity. rsc.org For instance, a CoMFA model for a series of benzoxazole derivatives might indicate that a bulky, electron-withdrawing group at a specific position could enhance binding to a target enzyme, thereby improving its inhibitory activity. The statistical validity of these models is confirmed using metrics such as the leave-one-out cross-validation coefficient (q²) and the predictive correlation coefficient (r²pred). tandfonline.com

The insights gained from such QSAR models provide clear directions for synthesizing new derivatives, like this compound, with potentially improved therapeutic profiles, thus avoiding the costly and time-consuming synthesis of less promising candidates. rsc.org

Table 1: Illustrative Molecular Descriptors for a QSAR Study of this compound Note: The values below are hypothetical and serve to illustrate the types of descriptors used in a typical QSAR analysis.

| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Influence on Activity |

| Topological | Molecular Weight (MW) | 240.6 g/mol | Affects solubility and transport properties |

| Topological | Kier's Connectivity Index (¹χ) | 4.87 | Relates to molecular size and branching |

| Electronic | Dipole Moment | 5.2 D | Influences polar interactions with target |

| Electronic | HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons |

| Electronic | LUMO Energy | -2.1 eV | Relates to the molecule's ability to accept electrons |

| Physicochemical | LogP (Octanol-Water Partition) | 3.5 | Predicts lipophilicity and membrane permeability |

| Physicochemical | Molar Refractivity (MR) | 58.3 cm³/mol | Describes molecular volume and polarizability |

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. nih.govias.ac.in These theoretical calculations provide valuable insights into the molecule's geometry, electronic structure, and vibrational modes, which can be directly correlated with experimental spectroscopic data (e.g., NMR, IR, and UV-Vis) to confirm its structure and understand its behavior. rsc.org

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.org The process involves first optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). ias.ac.inrsc.org Subsequently, the magnetic shielding tensors are calculated for each nucleus. The computed shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). A strong linear correlation between the calculated and experimental chemical shifts serves as a robust confirmation of the proposed molecular structure.

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and intensities corresponding to the infrared (IR) and Raman spectra can also be calculated using DFT methods. ias.ac.inresearchgate.net The theoretical vibrational analysis helps in the assignment of complex experimental spectra by identifying the specific molecular motions (e.g., C-Cl stretch, N-O stretch of the nitro group, or aromatic ring vibrations) associated with each observed band. mdpi.com Often, calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental results. ias.ac.in

Electronic Spectroscopy (UV-Vis): TD-DFT is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net These calculations can identify the nature of the electronic transitions, such as π→π* or n→π*, by analyzing the molecular orbitals involved. ias.ac.in For a molecule like this compound, TD-DFT can predict how the chloro, ethyl, and nitro substituents influence its absorption spectrum.

The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis. Theoretical spectra provide a basis for interpreting experimental data, while experimental results serve to validate and refine the computational models. rsc.org

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound Note: These values are for illustrative purposes to demonstrate the correlation between experimental and theoretical data.

| Spectroscopy | Parameter | Experimental Value (Hypothetical) | Predicted Value (DFT/TD-DFT) |

| ¹H NMR | Chemical Shift (ppm), H on Benzene (B151609) Ring | 7.85 | 7.82 |

| ¹³C NMR | Chemical Shift (ppm), C-Cl | 128.5 | 128.9 |

| ¹³C NMR | Chemical Shift (ppm), C-NO₂ | 145.2 | 145.0 |

| IR | Vibrational Frequency (cm⁻¹), C=N stretch | 1650 | 1655 |

| IR | Vibrational Frequency (cm⁻¹), N-O asym. stretch | 1530 | 1534 |

| UV-Vis | Max. Absorption (λmax), in Ethanol | 315 nm | 312 nm |

Mechanistic Biological Activity Studies in Vitro Focus

Exploration of Antimicrobial Mechanisms of Action

Benzoxazole (B165842) derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. indexcopernicus.comesisresearch.org The mechanism of action often involves targeting essential enzymes and pathways crucial for microbial survival.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Various studies have confirmed the efficacy of benzoxazole derivatives against both Gram-positive and Gram-negative bacteria. asm.org For instance, certain 2,5-disubstituted benzoxazoles have shown activity against Staphylococcus aureus, while others have been effective against Escherichia coli. esisresearch.orgasm.orgnih.gov The antibacterial action is often linked to the inhibition of critical bacterial enzymes. esisresearch.org

Notably, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have demonstrated good antibacterial activity against both S. aureus and E. coli. nih.gov The specific activity can be influenced by the nature and position of substituents on the benzoxazole ring system.

| Compound Class | Bacterial Strain | Observed Activity | Reference |

| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | Staphylococcus aureus | Good activity | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | Escherichia coli | Good activity | nih.gov |

| 2,5-disubstituted benzoxazoles | Staphylococcus aureus | Susceptible | asm.orgnih.gov |

| 2,5-disubstituted benzoxazoles | Escherichia coli | Resistant (MIC >200 µg/ml) | nih.gov |

Antifungal Activity Against Fungal Pathogens

The antifungal potential of benzoxazoles has been explored against various human and plant pathogens. mdpi.com Studies have shown that derivatives can be effective against fungi like Candida albicans and Aspergillus niger. researchgate.netindexcopernicus.com For example, specific derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one exhibited good antifungal activity against C. albicans. nih.gov

The mechanism of antifungal action for some benzoxazoles involves disruption of the fungal cell membrane. scilit.comnih.gov The presence of halogenated rings in the molecular structure appears to be a key contributor to this antifungal potential. nih.gov

| Compound Class | Fungal Pathogen | Observed Activity | Reference |

| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | Candida albicans | Good activity | nih.gov |

| Benzoxazole Derivatives | Candida albicans | Moderate activity (MIC 62.5 µg/mL) | researchgate.net |

| Benzoxazole Derivatives | Aspergillus niger | Moderate activity (MIC 64 µg/mL) | researchgate.net |

Antitubercular Activity and Mechanistic Inhibition of Mycobacterial Pathways

The unique and complex cell wall of Mycobacterium tuberculosis, rich in mycolic acids, is a prime target for new antitubercular drugs. Polyketide synthase 13 (Pks13) is an essential enzyme that catalyzes the final condensation step in mycolic acid biosynthesis. rutgers.edunih.gov Inhibition of Pks13 is a validated strategy for killing the bacteria. acs.orgnih.gov

Recently, a scaffold hopping approach led to the discovery of 2,4,5-substituted benzoxazole derivatives as potent inhibitors of Pks13. acs.org These compounds were shown to inhibit mycolic acid synthesis, confirming their on-target activity. acs.org While the initial research in this area focused on thiophenes and benzofurans, the identification of benzoxazoles as Pks13 inhibitors represents a promising new avenue for antitubercular drug discovery. rutgers.eduacs.orgresearchgate.net

Investigation of Cellular Targets

The antimicrobial effects of benzoxazole derivatives are achieved through interaction with various cellular targets:

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that manages DNA supercoiling during replication. researchgate.net Its absence in human cells makes it an attractive and selective target for antibacterial agents. researchgate.net Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole derivatives can be attributed to the inhibition of DNA gyrase. esisresearch.orgresearchgate.net

Perturbation of Sterol Synthesis and Membrane Permeabilization: In fungi, the integrity of the cell membrane is crucial for survival, and ergosterol (B1671047) is a key component. Some benzoxazole derivatives have been shown to exert their antifungal effect through a multifaceted mechanism that includes blocking endogenous ergosterol synthesis and causing membrane permeabilization, similar to the action of the antifungal drug Amphotericin B. nih.gov This disruption of the plasma membrane is a key mode of action against Candida species. scilit.comnih.gov

Mechanistic Insights into Anticancer Activity

The benzoxazole scaffold is a key feature in a variety of compounds investigated for their anticancer properties. biotech-asia.org Their mechanism of action often involves the inhibition of enzymes and signaling pathways that are critical for the growth and proliferation of cancer cells.

In Vitro Inhibition of Key Enzymes and Signaling Pathways

Topoisomerases I and II: DNA topoisomerases are enzymes that resolve topological problems in DNA during cellular processes like replication and transcription. They are validated targets for cancer chemotherapy. esisresearch.org Studies have shown that certain 2,5-disubstituted benzoxazole derivatives can act as potent inhibitors of both eukaryotic DNA topoisomerase I and topoisomerase II. esisresearch.orgnih.gov For example, 5-Chloro-2-(p-methylphenyl)benzoxazole was identified as a significant topoisomerase II inhibitor. esisresearch.orgnih.gov Another compound, 2-(4'-bromophenyl)-6-nitrobenzoxazole, was found to be the most effective Topo II inhibitor in a separate study. benthamdirect.comresearchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | esisresearch.orgnih.gov |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | esisresearch.org |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 | benthamdirect.comresearchgate.net |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 | benthamdirect.comresearchgate.net |

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is responsible for producing prostaglandins (B1171923) during inflammation and is often overexpressed in various cancers. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory and anticancer agents with fewer side effects than traditional NSAIDs. nih.govnih.gov Multiple studies have reported the successful synthesis of novel benzoxazole derivatives as potent and selective COX-2 inhibitors. nano-ntp.comderpharmachemica.comjocpr.com The inhibitory concentration (IC₅₀) values of some of these derivatives have been found to be comparable to or even better than standard drugs like Rofecoxib and Celecoxib. derpharmachemica.comjocpr.com

Aurora B Kinase: Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Aurora B kinase, in particular, is essential for proper chromosome segregation and cytokinesis. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy. nih.govresearchgate.net A novel series of benzoxazole analogs has been designed and synthesized, with some compounds exhibiting promising inhibitory activity against Aurora B kinase. nih.gov Structure-activity relationship studies have indicated that factors like linker length and halogen substitution on the benzoxazole scaffold play an important role in their inhibitory potency. nih.gov

In Vitro Induction of Apoptosis and Cell Cycle Modulation

There is currently no specific scientific literature available that details in vitro studies on the induction of apoptosis or modulation of the cell cycle by 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole. While other substituted benzoxazole derivatives have been investigated for their pro-apoptotic and cell cycle-arresting properties, these findings cannot be directly attributed to this compound without specific experimental evidence.

Other Relevant In Vitro Mechanistic Investigations for Benzoxazole Derivatives

Anthelmintic Activity and β-Tubulin Inhibition

Specific studies on the in vitro anthelmintic activity of this compound, or its potential to inhibit β-tubulin, have not been found in the current body of scientific literature. Research on other benzoxazole derivatives, particularly those with a nitro group at the 5-position, has shown potential anthelmintic properties, with β-tubulin suggested as a possible target. However, no such data is available for the 5-chloro-6-nitro substituted compound .

Antioxidant Mechanisms (e.g., Free Radical Scavenging Activity)

There is a lack of specific published research on the antioxidant mechanisms, including free radical scavenging activity, of this compound. While the benzoxazole scaffold is a feature in some compounds investigated for antioxidant potential, specific data for this derivative is not available.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, α-Glucosidase)

No specific in vitro studies on the inhibitory effects of this compound on enzymes such as acetylcholinesterase or α-glucosidase have been identified. While various benzoxazole derivatives have been explored as inhibitors of these and other enzymes, the specific activity profile of this compound remains uncharacterized in the scientific literature.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Pharmacophore Elucidation for Specific Biological Activities

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential structural features of a molecule responsible for its biological activity. For the class of benzoxazole derivatives, including this compound, pharmacophore models have been developed to understand their interactions with biological targets, particularly in the context of anticancer and antimicrobial activities. While specific studies solely focused on this compound are limited, the broader analysis of related benzoxazole compounds provides significant insights into its likely pharmacophoric features.

Research on a series of benzoxazole derivatives has led to the generation of distinct pharmacophore models for their cytotoxic activities against cancerous and non-cancerous cell lines. nih.gov These models help in identifying the key molecular interactions that contribute to selective cytotoxicity. For many biologically active benzoxazole derivatives, the core scaffold is considered a "privileged structure," indicating its inherent potential for biological activity which can be fine-tuned with various substitutions.

The key pharmacophoric features identified in various benzoxazole derivatives, which are likely relevant for this compound, include a combination of hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The nitro group, in particular, is a significant feature, acting as a strong electron-withdrawing group that can influence the molecule's electronic properties and potential interactions with biological targets. mdpi.com The presence of a halogen, such as the chloro group, is also a common feature in bioactive benzoxazoles, often contributing to increased lipophilicity and potency. mdpi.comnih.gov

The general pharmacophoric features for the biological activity of benzoxazole derivatives are summarized in the interactive table below.

Interactive Data Table: Pharmacophoric Features of Biologically Active Benzoxazole Derivatives

| Pharmacophoric Feature | Description | Potential Contribution to Activity of this compound |

| Aromatic Rings | The fused benzene (B151609) and oxazole (B20620) rings form a planar, aromatic system. | Provides a scaffold for pi-pi stacking and hydrophobic interactions with the target protein. |

| Hydrogen Bond Acceptors | The nitrogen and oxygen atoms in the oxazole ring, and the oxygen atoms of the nitro group. | Can form hydrogen bonds with amino acid residues in the active site of the target enzyme or receptor. |

| Hydrophobic Features | The ethyl group at the 2-position and the chloro-substituted benzene ring. | Contribute to hydrophobic interactions, which are crucial for binding to nonpolar pockets in the target protein. |

| Electron-Withdrawing Group | The nitro group at the 6-position. | Modulates the electronic distribution of the benzoxazole ring system, potentially enhancing binding affinity and reactivity. mdpi.com |

| Halogen Atom | The chloro group at the 5-position. | Can increase lipophilicity, improve membrane permeability, and participate in halogen bonding interactions with the target. mdpi.comnih.gov |

These features, in their specific spatial arrangement, define the pharmacophore for the biological activity of this class of compounds. The elucidation of such models is instrumental in the design and synthesis of new benzoxazole derivatives with improved potency and selectivity for various therapeutic targets. nih.govjocpr.com

Advanced Applications Beyond Medicinal Chemistry

Materials Science Applications

There is currently no scientific literature available that describes the application of 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole in the field of materials science.

Integration into Polymer Chemistry

No research has been published detailing the integration of this compound into polymer chains, either as a monomer or as an additive to modify polymer properties.

Application as Fluorescent Probes and Sensors

The fluorescent properties of this compound have not been characterized in the available scientific literature. Consequently, there are no reports of its use as a fluorescent probe or sensor for detecting analytes or for imaging purposes. While other benzoxazole (B165842) derivatives are known for their fluorescent properties, this specific compound has not been investigated in this context.

Role as Synthetic Intermediates in Fine Chemical Synthesis

While the structure of this compound suggests its potential as a building block in organic synthesis, there are no specific examples in the literature of its use as a synthetic intermediate for the production of fine chemicals. The reactivity of the chloro and nitro groups, as well as the benzoxazole core, could theoretically be exploited for further chemical transformations, but such pathways have not been documented.

Conclusion and Future Perspectives

Summary of Key Academic Research Findings on 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole

Direct academic research focusing on this compound is not available in the public domain. The compound is listed by several chemical suppliers, indicating its synthesis is achievable and it is available for research purposes. The lack of published studies means there are no specific findings on its biological effects, pharmacological profile, or unique chemical properties to summarize.

However, the analysis of its structural relatives, particularly substituted benzoxazoles, provides a strong foundation for predicting its potential areas of interest. Research on compounds with the 5-chloro-benzoxazole and 6-nitro-benzoxazole core is particularly relevant. For instance, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been synthesized and evaluated for their antibacterial and antifungal activities, showing that the 5-chloro substitution is compatible with antimicrobial properties. scienceopen.comnih.gov

Emerging Research Directions for the Compound and its Analogues

The benzoxazole (B165842) scaffold is a cornerstone in medicinal chemistry, known for its wide spectrum of pharmacological activities. researchgate.net Emerging research on benzoxazole derivatives suggests several promising directions for a compound like this compound.

Antimicrobial Applications: A significant area of research for benzoxazole analogues is in the development of new antimicrobial agents. Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown that this structural motif can yield compounds with notable antibacterial and antifungal efficacy. nih.gov The presence of a halogen at the 5-position, as in the target compound, is often explored to enhance antimicrobial potency. nih.gov Future research could involve synthesizing derivatives of this compound and screening them against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Research: The benzoxazole nucleus is a key feature in many compounds investigated for anticancer activity. researchgate.net Research has demonstrated that various substituted benzoxazoles can exhibit potent cytotoxic effects against human cancer cell lines. The specific combination of chloro and nitro groups on the benzene (B151609) ring could be explored for its potential to modulate anticancer activity, possibly through mechanisms like enzyme inhibition or interaction with nucleic acids.

Anthelmintic and Antiprotozoal Agents: Nitro-containing heterocyclic compounds have a long history as antiparasitic agents. Research into 5-nitro-1,3-benzoxazole derivatives has highlighted their potential as anthelmintic agents. researchgate.net This suggests that this compound could serve as a lead structure for developing new treatments for parasitic worm infections.

The table below summarizes potential research avenues based on activities observed in structurally related compounds.

| Research Direction | Rationale Based on Analogues | Potential Pathogens/Targets |

| Antibacterial | Derivatives of 5-chloro-benzoxazolinone show activity against Gram-positive and Gram-negative bacteria. nih.gov | Staphylococcus aureus, Escherichia coli |

| Antifungal | Halogenated benzoxazole rings are associated with antifungal potential. nih.gov | Candida albicans |

| Anticancer | The benzoxazole scaffold is prevalent in compounds with demonstrated cytotoxic activity against cancer cells. researchgate.net | Human colorectal carcinoma (HCT116), various other cell lines |

| Anthelmintic | 5-nitro-1,3-benzoxazole derivatives have been investigated as potential anthelmintic agents. researchgate.net | Helminths |

Potential for the Development of Novel Chemical Entities based on the this compound Scaffold

The this compound structure represents a versatile and promising scaffold for the development of novel chemical entities. Its specific substitution pattern—an electron-withdrawing chloro group, a strongly electron-withdrawing nitro group, and an alkyl ethyl group—provides a unique electronic and steric profile that can be systematically modified to optimize biological activity.

Lead Optimization in Drug Discovery: This compound can serve as a starting point for lead optimization campaigns. Medicinal chemists could explore:

Modification of the 2-position: Replacing the ethyl group with various other alkyl, aryl, or heterocyclic moieties to explore structure-activity relationships (SAR).

Reduction of the Nitro Group: The nitro group at the 6-position is a key functional handle. It can be reduced to an amino group, which can then be further functionalized to create a library of diverse analogues. This amino group could be acylated, alkylated, or used to form amides or sulfonamides, significantly expanding the chemical space.

Nucleophilic Aromatic Substitution: The chloro group at the 5-position can potentially be displaced by various nucleophiles, allowing for the introduction of different functional groups to probe their effect on biological targets.

The development of novel compounds from this scaffold holds significant promise for discovering new therapeutic agents, particularly in the areas of infectious diseases and oncology, where the benzoxazole core has already shown considerable potential. researchgate.netresearchgate.net The systematic exploration of derivatives built upon this specific chlorinated and nitrated benzoxazole core could lead to the identification of new drug candidates with improved efficacy and novel mechanisms of action.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including nitration, alkylation, and cyclization. For example, a related benzoxazole derivative was synthesized via nitration of a pre-functionalized benzene ring followed by cyclization with ethylamine derivatives under acidic conditions . Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature control : Nitration steps often require low temperatures (0–5°C) to prevent side reactions.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is recommended for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, HRMS, XRD) confirm the structure of this compound?

- ¹H/¹³C NMR : The nitro group causes deshielding of adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic protons). Ethyl groups appear as triplets (δ 1.2–1.5 ppm) and quartets (δ 2.8–3.1 ppm) .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 227.03 (C₉H₈ClN₂O₃⁺), with isotopic patterns confirming chlorine presence .

- XRD : Crystal structures reveal bond angles (e.g., C3–C9–C10 = 113.4°) and planarity of the benzoxazole ring, critical for validating synthetic accuracy .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin/clotrimazole as positive controls .

- Agar diffusion : Zones of inhibition ≥15 mm indicate significant activity. Note that nitro groups enhance membrane permeability, improving efficacy against resistant strains .

Advanced Research Questions

Q. How do substituent modifications (e.g., replacing ethyl with methyl) affect the compound’s bioactivity and stability?

- Bioactivity : Ethyl groups improve lipophilicity, enhancing cellular uptake. Substitution with smaller groups (e.g., methyl) reduces MIC values by 2–4 fold in antifungal assays .

- Stability : Nitro groups at the 6-position increase oxidative stability but may reduce solubility. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

Q. What computational methods predict the compound’s binding affinity to microbial targets?

- Molecular docking : Use AutoDock Vina to model interactions with S. aureus DNA gyrase (PDB ID: 2XCT). The nitro group forms hydrogen bonds with Thr173, while the chloro group stabilizes hydrophobic pockets .

- MD simulations : GROMACS simulations (100 ns) reveal stable binding conformations with RMSD <2.0 Å .

Q. How can crystallography data resolve contradictions in reported molecular geometries?

- Polymorphism analysis : X-ray diffraction identifies distinct crystal forms (e.g., monoclinic vs. orthorhombic) caused by variations in packing (van der Waals vs. π-π interactions) .

- Torsional angles : Dihedral angles between benzoxazole and substituents (e.g., 70.33° for phenyl rings) explain discrepancies in solubility and melting points .

Q. What electrochemical methods characterize the nitro group’s redox behavior?

Q. How do conflicting antimicrobial data arise between studies, and how can they be reconciled?

Q. What safety protocols are critical when handling this compound?

Q. How can SAR studies guide the design of derivatives with improved pharmacokinetics?

- LogP optimization : Introduce polar groups (e.g., sulfonamide) at the 2-position to reduce LogP from 3.2 to 2.1, enhancing aqueous solubility .

- Metabolic stability : Replace the ethyl group with trifluoromethyl to slow CYP450-mediated oxidation, increasing half-life from 2.5 to 6.8 hours in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.